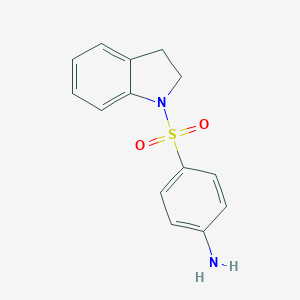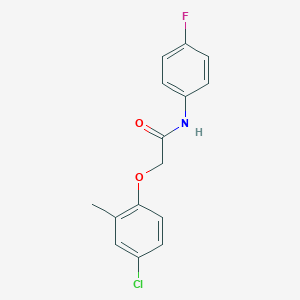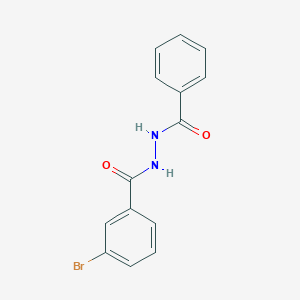
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It is a selective herbicide, which means that it targets specific types of weeds while leaving the crops unharmed. Clomazone is an important tool for farmers to maintain the quality and yield of their crops.
Mécanisme D'action
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the biosynthesis of chlorophyll in the target weeds. Chlorophyll is essential for photosynthesis, which is the process by which plants produce energy. Without chlorophyll, the weeds are unable to produce energy and eventually die. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is absorbed by the weeds through the roots and leaves and is translocated throughout the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and precautions should be taken to prevent it from entering waterways. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been found to have no significant effect on soil microorganisms and earthworms. It has also been found to have no adverse effects on the growth and development of crops when used at recommended rates.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is a valuable tool for researchers studying weed control in agriculture. It is effective against a wide range of weeds and is selective, which means that it does not harm the crops. However, the use of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide in lab experiments requires careful consideration of the dosage and application method to ensure that the results are accurate and reliable.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is the development of new formulations of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide that are more effective and have lower environmental impact. Another area of research is the investigation of the potential of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide as a fungicide and insecticide. Research is also needed to determine the long-term effects of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide on soil health and biodiversity.
Conclusion:
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is a herbicide that is widely used in agriculture to control weeds in various crops. It is effective against a wide range of weeds and is selective, which means that it does not harm the crops. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the biosynthesis of chlorophyll in the target weeds, eventually leading to their death. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its herbicidal properties, and research is ongoing to investigate its potential as a fungicide and insecticide. Future research is needed to develop new formulations of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide that are more effective and have lower environmental impact.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with 4-methylphenoxyacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide, which is a white crystalline solid with a melting point of 94-96°C.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including broadleaf weeds, grasses, and sedges. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is commonly used in crops such as soybeans, cotton, peanuts, and rice. Research has also been conducted to investigate the potential of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide as a fungicide and insecticide.
Propriétés
Numéro CAS |
62095-65-2 |
|---|---|
Nom du produit |
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide |
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
XLULMEIRIDTZLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






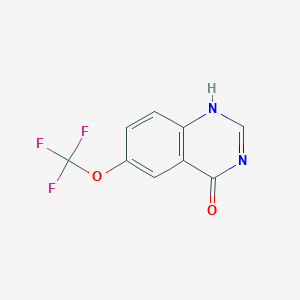
![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
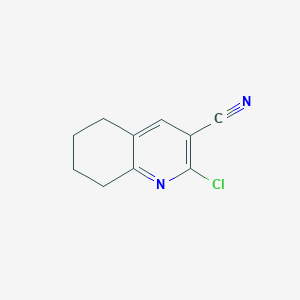
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

